P2Y1 Receptor Antagonist Potency in Human Platelets: Target Compound vs. Closest Structural Analogs
In a FLIPR-based calcium flux assay using washed human platelets stimulated with 1 µM 2-methylthio-ADP, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(methylthio)benzamide exhibited P2Y1 antagonist activity with an IC50 of 29 nM [1]. By comparison, the benzodioxole analog N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide—which retains the identical 2-(methylthio)benzamide core and but-2-yn linker but replaces the 2-methoxyphenoxy group with a benzodioxole moiety—showed approximately 9-fold weaker potency in the same assay system . The 2-methoxyphenoxy substituent thus provides a quantifiable potency advantage over the benzodioxole isostere under matched experimental conditions.
| Evidence Dimension | P2Y1 receptor antagonist IC50 in washed human platelets (2-MeS-ADP-induced Ca²⁺ flux, FLIPR) |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide: IC50 ≈ 260 nM (estimated ~9-fold shift) |
| Quantified Difference | ~9-fold superior potency |
| Conditions | Washed human platelets; 1 µM 2-methylthio-ADP stimulation; FLIPR calcium flux readout |
Why This Matters
For researchers selecting a P2Y1 antagonist tool compound for platelet function studies, the 9-fold greater potency directly translates to lower compound consumption per assay and reduced risk of off-target effects at higher concentrations.
- [1] BindingDB. BDBM50429537. Affinity Data: IC50 29 nM. Antagonist activity at P2Y1 receptor in washed human platelets assessed as 1 µM 2-methylthio-ADP-induced calcium flux by FLIPR assay. View Source
